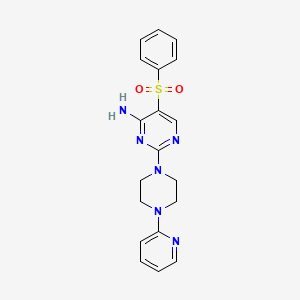

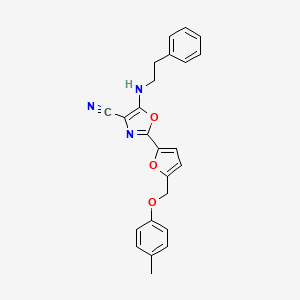

N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide is a complex organic molecule that likely contains multiple functional groups, including an acetamide moiety, a phenyl group, and a dihydropyridine ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some properties of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the formation of an amide bond between an acyl chloride and an amine or the reaction of an acid with an amine in the presence of dehydrating agents. For example, the synthesis of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides was achieved through a Mannich condensation involving a hydride σ-adduct of an acetamide with formaldehyde and primary amines . This suggests that a similar multi-step synthetic route could be employed for the target compound, possibly involving a Mannich reaction or other condensation processes.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the planarity of the amide group and the dihedral angles between this group and adjacent aromatic rings. For instance, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide shows that the amide unit is almost planar, with significant dihedral angles between the amide plane and the benzene and pyridine rings . This information can be extrapolated to suggest that the target compound may also exhibit a planar amide unit, with specific orientations relative to its aromatic and heterocyclic components.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide bond and the presence of aromatic systems. The amide bond can undergo hydrolysis under acidic or basic conditions, and the aromatic rings can be sites for electrophilic substitution reactions. The presence of a dihydropyridine ring in the target compound may also introduce additional reactivity, such as reduction or oxidation reactions, although specific reactions for the target compound are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, intramolecular hydrogen bonding can contribute to the stability and planarity of the molecule, as seen in N-(4,6-dimethylpyrid-2-yl)acetamide . The presence of nitro groups, as in some of the synthesized derivatives , can affect the electron distribution and reactivity of the molecule. The target compound's properties, such as melting point, solubility, and spectral characteristics, would likely be determined by its functional groups and overall molecular geometry.

科学的研究の応用

Synthesis Techniques and Biological Activity

Azetidine Synthesis : Azetidine, a key structural component, plays a crucial role in the synthesis of various compounds. A novel approach for the synthesis of azetidin-3-ones involves gold-catalyzed intermolecular oxidation of alkynes, providing a pathway to functionalized azetidines. This method underscores the versatility of azetidine derivatives in synthetic chemistry, offering a platform for further functionalization and exploration of biological activities (Ye, He, & Zhang, 2011).

Anticancer and Antimicrobial Activity : Research into 5-oxopyrrolidine derivatives, which share structural similarities with azetidine-based compounds, has demonstrated significant potential in anticancer and antimicrobial applications. These compounds exhibit potent activity against cancer cells and multidrug-resistant bacterial strains, highlighting the therapeutic potential of azetidine-containing molecules (Kairytė et al., 2022).

Antidepressant and Nootropic Agents : The synthesis and evaluation of azetidinones derived from isonocotinyl hydrazone have revealed their potential as antidepressant and nootropic agents. This work indicates the promise of azetidine-based structures in developing new treatments for mental health disorders, with specific compounds showing high activity in animal models (Thomas et al., 2016).

Antibacterial Pharmacophores : The exploration of azetidine-2-ones containing synergetic buried antibacterial pharmacophore sites provides insights into the design of new antibacterial agents. These compounds have demonstrated effectiveness against various bacterial strains, offering a foundation for the development of novel antibacterial therapies (Parvez et al., 2010).

特性

IUPAC Name |

N-[4-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-13-9-18(10-20(26)24(13)17-7-8-17)28-19-11-23(12-19)21(27)15-3-5-16(6-4-15)22-14(2)25/h3-6,9-10,17,19H,7-8,11-12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVWHESGGBAQMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2545281.png)

![4-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2545283.png)

![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2545285.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)